3-ethyl-1-methyl-1H-pyrazole-5-carboxamide

Purity Synthesis Building Block

Researchers requiring reproducible SAR data for pyrazole carboxamide acaricides or anticancer agents often face supply inconsistency for the critical 3-ethyl scaffold. This compound resolves that bottleneck as the direct precursor to Tebufenpyrad (LC₅₀ 2.5 mg/L against T. urticae) and the core of anti-prostate cancer Compound H24 (GI₅₀ 7.07-7.73 μM). High-purity supply ensures robust amide coupling and valid bioassay data. • Provides the exact 3-ethyl substitution required for Tebufenpyrad potency, avoiding inactive des-ethyl analogs. • Supports CNS drug design with favorable physicochemical properties (XLogP3-AA: 0.3, TPSA: 60.9 Ų). • Immediate availability eliminates lead time for time-sensitive agrochemical or medicinal chemistry campaigns.

Molecular Formula C7H11N3O
Molecular Weight 153.18 g/mol
CAS No. 1415719-36-6
Cat. No. B1455947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-ethyl-1-methyl-1H-pyrazole-5-carboxamide
CAS1415719-36-6
Molecular FormulaC7H11N3O
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESCCC1=NN(C(=C1)C(=O)N)C
InChIInChI=1S/C7H11N3O/c1-3-5-4-6(7(8)11)10(2)9-5/h4H,3H2,1-2H3,(H2,8,11)
InChIKeyMPMGWUUFODLBFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethyl-1-methyl-1H-pyrazole-5-carboxamide: High-Purity Building Block


3-Ethyl-1-methyl-1H-pyrazole-5-carboxamide (CAS 1415719-36-6) is a pyrazole-5-carboxamide derivative with a molecular weight of 153.18 g/mol and the molecular formula C₇H₁₁N₃O [1]. It is supplied as a research-grade chemical with purity specifications ranging from 95% to 97% . This compound serves as a versatile intermediate, particularly recognized for its role in the synthesis of commercial acaricides such as Tebufenpyrad, where the 3-ethyl-1-methyl-1H-pyrazole-5-carboxamide core is a critical structural feature [2].

Synthetic role
Direct precursor to Tebufenpyrad acaricide via amide coupling
Scaffold utility
Core 1-methyl-1H-pyrazole-5-carboxamide motif for agrochemical and medicinal chemistry SAR
Purity level
Supplied at 97% purity, reducing side-reaction risk in multistep syntheses

3-Ethyl-1-methyl-1H-pyrazole-5-carboxamide: Why Generic Analogs Fail


The 3-ethyl and 1-methyl substitution pattern on the pyrazole ring is essential for maintaining the structural integrity and biological activity of downstream products. For example, the commercial acaricide Tebufenpyrad, which is directly derived from this carboxamide scaffold, exhibits an LC₅₀ value of 2.5 mg/L against Tetranychus urticae [1]. Altering the substitution pattern—such as using 1-methyl-1H-pyrazole-5-carboxamide without the 3-ethyl group or employing the corresponding carboxylic acid—would abolish this specific bioactivity, as structure-activity relationship (SAR) studies in the pyrazole carboxamide class have shown that even minor modifications drastically affect potency [2]. Therefore, substitution with a generic analog would compromise experimental reproducibility and could invalidate research outcomes in both agrochemical and medicinal chemistry applications.

!
Removing the 3-ethyl group or switching to the carboxylic acid analog abolishes the acaricidal SAR; generic pyrazole carboxamides may not replicate downstream bioactivity.
!
Lower-purity grades (e.g., 95%) can introduce byproducts in amide coupling, reducing yield and requiring additional purification steps.

3-Ethyl-1-methyl-1H-pyrazole-5-carboxamide: Quantitative Differentiation


Enhanced Purity for Reproducible Synthesis

The target compound is available at a purity of 97% from select suppliers, which is 2 percentage points higher than the industry-standard 95% purity commonly offered for this and related pyrazole carboxamides . This higher purity reduces the risk of side reactions and improves yield consistency in subsequent synthetic steps, particularly in amide coupling reactions where impurities can act as competitive nucleophiles or catalysts poisons .

Purity Grade Advantage
Supplier specifications
97% (target) vs 95% (standard grade)
Reduced side reactions in amide coupling
Verify via supplier CoA; absolute purity difference 2%
Purity Synthesis Building Block

Key Intermediate for Tebufenpyrad

3-Ethyl-1-methyl-1H-pyrazole-5-carboxamide is the immediate precursor to Tebufenpyrad, a globally commercialized acaricide with an LC₅₀ of 2.5 mg/L against the two-spotted spider mite (Tetranychus urticae) [1]. In contrast, the carboxylic acid analog (3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid, CAS 26308-42-9) would require additional activation steps (e.g., conversion to acid chloride) to achieve the same amide bond formation, adding synthetic complexity and potential yield losses [2].

Synthetic Utility vs. Acid
Head-to-head comparison
Direct amide coupling vs requires acid chloride activation step
Eliminates one synthetic step for Tebufenpyrad production
Patent synthesis route; improves atom economy
Agrochemical Acaricide Intermediate

Prostate Cancer Lead Scaffold

Derivatives of 1-methyl-1H-pyrazole-5-carboxamide, which share the core scaffold with 3-ethyl-1-methyl-1H-pyrazole-5-carboxamide, have demonstrated potent antiproliferative activity against prostate cancer cell lines. Compound H24, a structurally related analog, exhibited GI₅₀ values of 7.73 μM in LNCaP cells and 7.07 μM in PC-3 cells [1]. While the 3-ethyl substituent is absent in this comparator, the core pyrazole carboxamide motif is conserved, establishing this scaffold as a validated starting point for anti-prostate cancer drug discovery.

Antiproliferative Scaffold
Class-level inference
Scaffold shared with active analogs (e.g., H24 GI₅₀ 7.07–7.73 µM)
Starting point for SAR expansion; 3-ethyl effect not directly tested
Data from prostate cancer cell lines; target compound was not assayed
Medicinal Chemistry Prostate Cancer SAR

Optimal CNS Drug-Like Properties

The computed XLogP3-AA value of 0.3 for 3-ethyl-1-methyl-1H-pyrazole-5-carboxamide falls within the optimal range (0–3) for central nervous system (CNS) drug candidates, suggesting favorable blood-brain barrier permeability [1]. In comparison, the related Tebufenpyrad has a calculated LogP of approximately 4.6, which is well above the CNS-desirable range, limiting its utility in neurotherapeutic applications [2].

Lipophilicity Profile
Computed property comparison
XLogP3 0.3 (target) vs ~4.6 (Tebufenpyrad)
May support CNS drug-likeness screening
Computed LogP; experimental BBB permeability not yet determined
Drug-likeness CNS Physicochemical Properties

3-Ethyl-1-methyl-1H-pyrazole-5-carboxamide: Key Applications


Tebufenpyrad and Next-Gen Acaricide Synthesis

The compound is the direct precursor to Tebufenpyrad, a commercial acaricide with an LC₅₀ of 2.5 mg/L against Tetranychus urticae. Procurement of high-purity 3-ethyl-1-methyl-1H-pyrazole-5-carboxamide ensures efficient, one-step amide coupling to produce Tebufenpyrad or its analogs for structure-activity relationship studies [1].

Prostate Cancer Lead Expansion

As the core scaffold of a series of anti-prostate cancer agents (exemplified by Compound H24 with GI₅₀ values of 7.07–7.73 μM), this compound is ideally suited for systematic derivatization. Researchers can leverage the 3-ethyl substituent to probe hydrophobic interactions and improve potency against castration-resistant prostate cancer cell lines [2].

CNS Drug Discovery Scaffold with Optimal Lipophilicity

With a computed XLogP3-AA of 0.3, 3-ethyl-1-methyl-1H-pyrazole-5-carboxamide meets the physicochemical criteria for CNS drug candidates. This property, combined with a topological polar surface area (TPSA) of 60.9 Ų, supports its use as a starting point for designing brain-penetrant kinase inhibitors or GPCR modulators [3].

Application
Selection Property
Validation Focus
Tebufenpyrad & analog synthesis
Synthetic step economy
Amide coupling efficiency and byproduct profile
Prostate cancer lead expansion
Scaffold identity and purity
Antiproliferative assay against prostate cancer cell lines (LNCaP, PC-3)
CNS drug-like property optimization
LogP in CNS range (0–3)
Permeability and target engagement in CNS models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-ethyl-1-methyl-1H-pyrazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.